molecular formula C14H18IN3O B1438661 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 1232233-23-6

1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1438661
CAS No.: 1232233-23-6
M. Wt: 371.22 g/mol
InChI Key: WVXQNAPMOSAHEI-UHFFFAOYSA-M
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Description

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical reagent of interest in medicinal chemistry and drug discovery. This compound belongs to the class of imidazolium derivatives , which are frequently explored as key intermediates in the synthesis of more complex molecules or as potential pharmacologically active compounds. Research into structurally related molecules suggests that such compounds are being investigated for their role in targeting ion channels, with one study highlighting a series of inhibitors containing related heterocyclic structures for potential treatment of cystic fibrosis . Its value to researchers lies in its potential as a building block for the development of novel bioactive molecules, making it a useful material for constructing compound libraries and probing structure-activity relationships. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-ethyl-3-methylimidazol-3-ium-1-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3O.HI/c1-3-16(11-13-7-5-4-6-8-13)14(18)17-10-9-15(2)12-17;/h4-10,12H,3,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXQNAPMOSAHEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)N2C=C[N+](=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide generally follows a two-step approach:

This approach is consistent with methods used for structurally related imidazolium carbamoyl compounds.

Preparation of N-Benzyl-N-ethylimidazole-1-carboxamide Intermediate

This step involves the reaction of an imidazole derivative with an isocyanate or carbamoyl chloride derivative to install the carbamoyl group.

  • Typical reagents : 1-benzyl-3-methylimidazole or 1-benzylimidazole, reacted with ethyl isocyanate or ethyl carbamoyl chloride.
  • Solvents : Commonly dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : The reaction is often carried out under inert atmosphere (nitrogen or argon) to avoid moisture interference, at ambient or slightly elevated temperature.
  • Workup : Removal of solvent under reduced pressure, followed by aqueous washes and drying over magnesium sulfate.

This method parallels the General Procedure A described for similar N-methyl-N-aryl-1H-imidazole-1-carboxamides, where carbonyldiimidazole (CDI) is used to activate the carbamoyl formation, although in this case, ethyl isocyanate is a direct carbamoyl source.

Quaternization to Form Imidazolium Iodide Salt

The second step involves methylation or alkylation of the imidazole nitrogen to form the imidazolium cation paired with iodide as the counterion.

  • Typical alkylating agent : Iodomethane (methyl iodide) is used to methylate the nitrogen at the 3-position of the imidazole ring.
  • Solvent : Acetonitrile is commonly used as a polar aprotic solvent facilitating the SN2 reaction.
  • Conditions : Stirring at room temperature or mild heating for several hours (e.g., 4–5 hours).
  • Isolation : The product precipitates or is isolated by solvent evaporation and recrystallization. Purification may involve column chromatography or recrystallization from ethyl acetate or acetonitrile.

This step aligns with General Procedure B from the literature for similar imidazolium iodides, where the carbamoyl intermediate is alkylated with iodomethane to afford the imidazolium salt in high yield (up to 94%).

Alternative Synthetic Route by Isocyanate Addition

An alternative method reported for related compounds such as 1-[benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves:

  • Starting from 1-benzyl-3-methylimidazolium iodide .
  • Reacting with an isocyanate (e.g., ethyl isocyanate for the target compound) under inert atmosphere.
  • Using solvents like dichloromethane or acetonitrile.
  • Purification by recrystallization or chromatography.

This method avoids the need for separate carbamoyl intermediate isolation and directly installs the carbamoyl substituent on the imidazolium salt.

Summary Table of Preparation Methods

Step Description Reagents Solvent Conditions Notes
1 Carbamoyl intermediate formation 1-benzyl-3-methylimidazole + ethyl isocyanate or carbamoyl chloride DCM, THF Inert atmosphere, RT to reflux May use CDI activation for carbamoyl transfer
2 Quaternization (methylation) Carbamoyl intermediate + iodomethane Acetonitrile RT, 4-5 hours stirring High yield (up to 94%), purification by recrystallization
Alternative Direct carbamoylation of imidazolium salt 1-benzyl-3-methylimidazolium iodide + ethyl isocyanate DCM, acetonitrile Inert atmosphere, RT Single-step carbamoyl installation on imidazolium salt

Research Findings and Observations

  • The carbamoyl group installation is sensitive to moisture and requires dry conditions to prevent side reactions.
  • The imidazolium iodide salt formed is typically stable, with melting points and spectral data consistent with literature values.
  • Purification by recrystallization or chromatography yields analytically pure compounds suitable for further biological or catalytic studies.
  • The synthetic methods are adaptable to various alkyl or aryl substituents on the carbamoyl group, allowing structural diversification.
  • Analytical characterization includes NMR (¹H, ¹³C) , IR spectroscopy (notably C=O stretch near 1730 cm⁻¹), mass spectrometry , and melting point determination .

Chemical Reactions Analysis

Types of Reactions

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvent conditions.

    Substitution: Benzyl chloride, ethyl iodide, and nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of corresponding imidazolium oxides.

    Reduction: Formation of reduced imidazolium derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The compound can also disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
  • CAS No.: 1232233-23-6
  • Molecular Formula : C₁₄H₁₈IN₃O
  • Molecular Weight : 371.22 g/mol
  • Structural Features :
    • Core : Imidazolium ring with a methyl group at position 2.
    • Substituents : A benzyl(ethyl)carbamoyl group at position 1.
    • Counterion : Iodide (I⁻).

Deprotonation : Using a base (e.g., KOH) to activate the imidazole ring.

Alkylation : Reaction with methyl iodide or other alkyl halides under reflux conditions.

Applications: Imidazolium salts are widely used as ionic liquids, catalysts, or intermediates in organic synthesis. The carbamoyl group in this compound may enhance stability or solubility for specific applications, such as organocatalysis or coordination chemistry .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Counterion Synthesis Yield Key Applications
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 1232233-23-6 C₁₄H₁₈IN₃O 371.22 Benzyl(ethyl)carbamoyl I⁻ N/A Ionic liquids, catalysis
1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 548763-23-1 C₁₂H₂₀IN₃O 349.21 Cyclohexyl(methyl)carbamoyl I⁻ N/A Ionic liquids (high purity forms available)
1-Methyl-3-(morpholine-4-carbonyl)-3H-imidazole-1-ium N/A C₁₀H₁₆N₃O₂⁺ 226.26 (cation) Morpholine-4-carbonyl BF₄⁻ (after anion exchange) 86% Catalysis, solvent systems
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride 36443-80-8 C₁₁H₁₃ClN₂ 220.69 Benzyl, methyl Cl⁻ N/A Precursor for N-heterocyclic carbenes (NHCs)

Structural Differences and Implications

Cyclohexyl(methyl)carbamoyl (): The cyclohexyl group enhances hydrophobicity compared to the aromatic benzyl group, affecting solubility in non-polar solvents . Morpholine-4-carbonyl (): The morpholine ring adds polarity and hydrogen-bonding capacity, beneficial in aqueous-phase reactions .

Counterion Influence :

  • Iodide (I⁻) : Larger and more polarizable than chloride (Cl⁻), leading to lower melting points in ionic liquids .
  • Tetrafluoroborate (BF₄⁻) : Enhances thermal stability and electrochemical performance ().

Biological Activity

1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, a synthetic organic compound belonging to the class of imidazolium salts, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, with mechanisms likely involving:

  • Disruption of Cell Membranes : The compound interacts with microbial membranes, leading to cell lysis and death.
  • Inhibition of Enzymatic Activity : It may inhibit essential enzymes within microbial cells.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties , particularly against enveloped viruses. A related compound, NH125 (1-Benzyl-3-cetyl-2-methylimidazolium iodide), demonstrated significant inhibition of viral entry by acting on host cell mechanisms rather than directly on the virus. This suggests that similar imidazolium salts may share this property.

The biological activity of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is primarily attributed to its ability to interact with biological macromolecules:

  • Hydrogen Bonding : The imidazolium core can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Electrostatic Interactions : The ionic nature facilitates interactions with negatively charged cellular components.

Additionally, the compound's potential lysosomotropic characteristics may enhance its efficacy against certain pathogens by altering intracellular environments.

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazolium salts:

  • Antimicrobial Efficacy : A study demonstrated that similar compounds inhibited the growth of resistant bacterial strains, indicating potential for therapeutic applications in treating infections caused by multidrug-resistant organisms.
  • Antiviral Mechanisms : Research on NH125 revealed that its antiviral effects stemmed from enhanced lysosomal activity rather than direct viral inhibition, suggesting a novel pathway for drug action .

Applications in Medicine and Industry

The unique properties of 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide position it as a candidate for:

  • Drug Delivery Systems : Its ability to encapsulate drugs within its structure could facilitate targeted delivery.
  • Therapeutic Agents : Potential use in treating infections due to its antimicrobial and antiviral properties.
  • Catalysis in Organic Synthesis : The compound serves as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity .

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide?

  • Methodological Answer : Synthesis typically involves alkylation or carbamoylation of imidazole precursors. For example, coupling 3-methylimidazole with benzyl(ethyl)carbamoyl chloride in anhydrous dichloromethane, followed by iodide salt metathesis. Purification often employs reverse-phase HPLC (C18 columns with methanol/water gradients) to isolate the ionic product . Recrystallization from acetonitrile/ethyl acetate mixtures may enhance purity. Monitor reaction progress via TLC (silica gel, 10% MeOH in CH₂Cl₂) .

Q. How should this hygroscopic compound be stored to ensure stability?

  • Methodological Answer : Due to its ionic nature and potential hygroscopicity, store under inert atmosphere (argon or nitrogen) in sealed glass vials at 4°C. For long-term storage, lyophilization and desiccation with silica gel are recommended . Avoid exposure to moisture or light, as these can degrade the imidazolium core .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d₆ to confirm substitution patterns (e.g., benzyl/ethyl carbamoyl groups). High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks. IR spectroscopy identifies carbamoyl C=O stretches (~1680 cm⁻¹) and imidazolium C-N vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data discrepancies arise when using different refinement software (e.g., SHELXL vs. OLEX2)?

  • Methodological Answer : Discrepancies often stem from algorithmic differences in handling twinning or disorder. SHELXL employs robust least-squares refinement for small molecules but may struggle with partial occupancies, while OLEX2’s graphical interface aids manual adjustment of problematic regions . Validate results by cross-checking residual electron density maps and R-factors. For complex cases, combine SHELXD (for phasing) with OLEX2’s visualization tools .

Q. What strategies resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Contradictions may arise from solvent polarity effects or counterion interactions. For example, in DMF, the iodide ion can act as a nucleophile, competing with intended reagents. Use low-polarity solvents (e.g., THF) and pre-activate the imidazolium with silver tetrafluoroborate to mitigate side reactions . Kinetic studies via 1H^1 \text{H} NMR or stopped-flow spectroscopy can clarify mechanistic pathways .

Q. How can computational modeling (DFT/MD) complement experimental studies of its supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) optimizes geometries for π-stacking or hydrogen-bonding interactions (e.g., with aromatic moieties). Molecular Dynamics (MD) simulations in explicit solvent (e.g., water/acetone mixtures) predict aggregation behavior. Validate models against experimental XRD or NOESY data . Software like Gaussian or GROMACS are standard tools .

Q. What analytical approaches distinguish tautomeric forms or degradation products in solution?

  • Methodological Answer : Use variable-temperature NMR to detect tautomerism (e.g., imidazolium ring proton shifts). UPLC-MS with a C18 column (0.1% formic acid in water/acetonitrile) identifies degradation products. For air-sensitive samples, employ Schlenk-line techniques during analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
Reactant of Route 2
Reactant of Route 2
1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

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